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Compound of Interest

Compound Name: Flometoquin

Cat. No.: B1456449 Get Quote

Introduction

Flometoquin is a quinoline-based insecticide that acts as a mitochondrial complex III inhibitor.

This technical guide provides a comprehensive overview of the preliminary toxicological profile

of Flometoquin, intended for researchers, scientists, and drug development professionals. The

information is compiled from various toxicological studies, with a focus on quantitative data,

experimental methodologies, and the underlying mechanisms of toxicity.

Chemical Identity
Parameter Value

Chemical Name

2-ethyl-3,7-dimethyl-6-[4-

(trifluoromethoxy)phenoxy]quinolin-4-yl methyl

carbonate[1]

CAS Number 875775-74-9[1]

Molecular Formula C₂₂H₂₀F₃NO₅[1]

Molecular Weight 435.4 g/mol

Chemical Structure alt text

Mechanism of Action
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Flometoquin's insecticidal activity stems from its ability to inhibit the mitochondrial electron

transport chain at complex III (ubiquinol-cytochrome c oxidoreductase).[1] Specifically, its

deacylated metabolite, FloMet, binds to the Qi site of complex III, disrupting ATP synthesis and

leading to cellular energy depletion and eventual death of the target organism.

Mammalian Toxicology
The toxicological profile of Flometoquin in mammals has been evaluated through a series of

studies assessing its acute, subchronic, reproductive, developmental, and genotoxic potential.

The primary findings are summarized below, with detailed experimental protocols provided

where available.

Acute Toxicity
Flometoquin is classified as toxic if swallowed, in contact with skin, or if inhaled. While specific

LD50 and LC50 values from definitive regulatory studies are not publicly available in the

reviewed literature, hazard classifications indicate significant acute toxicity.

Subchronic Toxicity
Repeated-dose toxicity studies have been conducted in rats and dogs. The major adverse

effects observed were suppressed body weight and hepatocellular steatosis in rats.[2]

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study in Rodents (General Protocol)

A generalized protocol for a 90-day subchronic oral toxicity study in rodents, based on OECD

Guideline 408, is described below. The specific parameters for the Flometoquin study were

not available in the reviewed literature.

Test Species: Typically Sprague-Dawley or Wistar rats.

Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle,

and access to food and water ad libitum.

Dose Groups: At least three dose levels of the test substance and a concurrent control group

are used. The high dose is selected to induce toxic effects but not mortality, the low dose to

establish a No-Observed-Adverse-Effect-Level (NOAEL), and the intermediate dose to elicit

minimal toxic effects.
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Administration: The test substance is typically administered orally via gavage or in the diet

for 90 consecutive days.

Observations:

Clinical Signs: Daily observation for signs of toxicity.

Body Weight and Food Consumption: Recorded weekly.

Hematology and Clinical Chemistry: Blood samples are collected at termination for

analysis of hematological and biochemical parameters.

Ophthalmological Examination: Conducted prior to the start and at the end of the study.

Pathology:

Gross Necropsy: All animals are subjected to a full gross necropsy.

Organ Weights: Key organs are weighed.

Histopathology: A comprehensive set of tissues from all animals in the control and high-

dose groups are examined microscopically. Tissues from lower-dose groups may also be

examined if treatment-related effects are observed in the high-dose group.

Diagram: Generalized 90-Day Subchronic Toxicity Study Workflow
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Caption: A generalized workflow for a 90-day subchronic oral toxicity study.
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Reproductive and Developmental Toxicity
Flometoquin has been shown to have effects on reproduction and development in animal

studies. A two-generation reproductive toxicity study in rats revealed decreases in the number

of small follicles, implantations, and litter size.[2] Ovarian atrophy was also observed in rats and

mice.[2] The developmental toxicity study in rabbits identified a No-Observed-Adverse-Effect-

Level (NOAEL) of 0.8 mg/kg bw/day, which was the lowest NOAEL across all available studies.

[2]

Table 1: Key No-Observed-Adverse-Effect-Levels (NOAELs) for Flometoquin

Study Type Species NOAEL
Key Effects
Observed at Higher
Doses

Developmental

Toxicity
Rabbit 0.8 mg/kg bw/day[2]

Not specified in

available summaries

Two-Generation

Reproductive Toxicity
Rat 4.45 mg/kg bw/day[2]

Decreased number of

small follicles,

implantations, and

litter size[2]

Experimental Protocol: Two-Generation Reproductive Toxicity Study (General Protocol)

The following is a generalized protocol based on OECD Guideline 416. The specific details of

the Flometoquin study were not available.

Test Species: Rat (Sprague-Dawley or Wistar).

Generations: Two generations (P and F1) are evaluated, each producing one litter (F1 and

F2, respectively).

Dose Groups: Typically three dose levels and a control group.

Administration: The test substance is administered continuously in the diet or via gavage to

the parental (P) generation before mating, during mating, gestation, and lactation. The same

procedure is followed for the F1 generation.
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Mating: Animals within each dose group are paired for mating.

Endpoints Evaluated:

Parental Animals:

Clinical observations, body weight, and food consumption.

Mating and fertility indices.

Gestation length.

Parturition observations.

Gross necropsy and organ weights (reproductive organs).

Histopathology of reproductive organs.

Sperm analysis (motility, morphology, count).

Estrous cycle determination.

Offspring (F1 and F2):

Viability and litter size at birth and throughout lactation.

Sex ratio.

Clinical signs.

Body weight from birth to weaning.

Anogenital distance.

Age of sexual maturation (vaginal opening or preputial separation).

Gross necropsy of weanlings.

Diagram: Two-Generation Reproductive Toxicity Study Design

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


P Generation
(Parental)

Dosing (pre-mating, mating, gestation, lactation)

Evaluate Reproductive & Developmental Endpoints

Mating

F1 Litters

Select F1 for F2 Generation

F1 Dosing (post-weaning, mating, gestation, lactation)

F1 Mating

F2 Litters

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1456449?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A simplified diagram illustrating the design of a two-generation reproductive toxicity

study.

Genotoxicity
Flometoquin has been evaluated for its genotoxic potential and it was concluded that it is not

relevant to human health.[2] While specific genotoxicity assays were mentioned in the

summary of the risk assessment, detailed protocols and results were not provided in the

publicly available literature. Standard batteries of genotoxicity tests typically include an in vitro

bacterial reverse mutation assay (Ames test) and an in vivo mammalian erythrocyte

micronucleus test.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (General Protocol)

This general protocol is based on OECD Guideline 471.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Metabolic Activation: The assay is performed both with and without an exogenous metabolic

activation system (S9 mix), typically derived from the liver of rats pre-treated with an

enzyme-inducing agent.

Procedure:

The test substance, bacterial tester strain, and S9 mix (if applicable) are combined in a

test tube.

The mixture is poured onto a minimal glucose agar plate.

The plates are incubated for 48-72 hours at 37°C.

The number of revertant colonies (colonies that have regained the ability to synthesize the

required amino acid) is counted.

Evaluation: A substance is considered mutagenic if it causes a concentration-related

increase in the number of revertant colonies over the background (spontaneous) reversion

rate.
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Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (General Protocol)

This generalized protocol is based on OECD Guideline 474.

Test Species: Typically mice or rats.

Dose Groups: At least three dose levels and a concurrent negative and positive control

group.

Administration: The test substance is usually administered once or twice by an appropriate

route (e.g., oral gavage, intraperitoneal injection).

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last administration (e.g., 24 and 48 hours).

Slide Preparation and Analysis:

Smears are prepared and stained to differentiate polychromatic erythrocytes (PCEs;

immature) from normochromatic erythrocytes (NCEs; mature).

A sufficient number of PCEs (typically at least 2000 per animal) are scored for the

presence of micronuclei.

The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity to the bone

marrow.

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs

in treated animals compared to the negative control indicates a genotoxic effect.

Carcinogenicity
In carcinogenicity studies, increased incidences of gonadal stromal tumors in female rats and

small intestine adenocarcinomas in male mice were observed.[2] However, it was concluded

that genotoxic mechanisms were unlikely to be involved in the development of these tumors.[2]

The ovarian tumors are suggested to be a secondary effect of ovarian atrophy, leading to

continuous stimulation of the gonadal stroma by gonadotropin via a negative feedback

mechanism.[2]
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Acceptable Daily Intake (ADI) and Acute Reference
Dose (ARfD)
Based on the toxicological data, the Food Safety Commission of Japan (FSCJ) has established

an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for Flometoquin.

Table 2: Health-Based Guidance Values for Flometoquin

Parameter Value Basis Safety Factor

Acceptable Daily

Intake (ADI)

0.008 mg/kg

bw/day[2]

NOAEL of 0.8 mg/kg

bw/day from a rabbit

developmental toxicity

study[2]

100

Acute Reference

Dose (ARfD)
0.044 mg/kg bw[2]

NOAEL of 4.45 mg/kg

bw/day from a rat two-

generation

reproductive toxicity

study, based on

ovarian toxicity[2]

100

Conclusion
The preliminary toxicological profile of Flometoquin indicates that it is acutely toxic and can

cause adverse effects on the liver, reproductive organs, and development in mammals with

repeated exposure. While carcinogenic potential has been observed in rodents, it is considered

to be via a non-genotoxic mechanism. The established ADI and ARfD provide guidance for the

safe use of Flometoquin in agricultural applications. Further research into the specific dose-

response relationships for acute toxicity and more detailed mechanistic studies would provide a

more complete understanding of its toxicological properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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